molecular formula C16H25NO6 B2564457 4'-Aminobenzo-18-crown-6 CAS No. 68941-06-0

4'-Aminobenzo-18-crown-6

Cat. No.: B2564457
CAS No.: 68941-06-0
M. Wt: 327.377
InChI Key: PZXYILUXRGTFGD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4’-Aminobenzo-18-crown-6 is metal ions, specifically lead ions (Pb2+) . The compound is known to coordinate with metal ions more readily than other ligands . This is due to its planar oxygen atoms, which provide a strong negative potential barrier .

Mode of Action

4’-Aminobenzo-18-crown-6 interacts with its targets, the metal ions, by forming positively charged complexes . This specific association with 4’-Aminobenzo-18-crown-6 screens the negative charge existing on the channel walls, resulting in a decreased ionic current .

Biochemical Pathways

The biochemical pathways affected by 4’-Aminobenzo-18-crown-6 involve the adsorption and determination of lead metal ions (Pb2+) . The compound’s interaction with these ions affects the rate of contact between the adsorbent and adsorbate .

Result of Action

The molecular and cellular effects of 4’-Aminobenzo-18-crown-6’s action primarily involve the formation of complexes with metal ions. This results in a decrease in ionic current , which can be used for the selective determination of trace Pb2+ from complicated samples .

Action Environment

The action, efficacy, and stability of 4’-Aminobenzo-18-crown-6 can be influenced by environmental factors. For instance, the efficiency of cation adsorption by 4’-Aminobenzo-18-crown-6 is determined by the fit between the cation size and the cavity diameter of the crown ether . This suggests that the size and nature of the metal ions in the environment can impact the compound’s action.

Biochemical Analysis

Biochemical Properties

4’-Aminobenzo-18-crown-6 has been shown to bind to potassium ions and other metal cations . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been synthesized and shown to bind single-stranded DNA, which could be useful for the detection of DNA mutations .

Cellular Effects

The cellular effects of 4’-Aminobenzo-18-crown-6 are largely due to its ability to bind metal ions. For example, it has been used in the diagnosis of organisms that produce acidic urine . The binding of 4’-Aminobenzo-18-crown-6 to metal ions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4’-Aminobenzo-18-crown-6 exerts its effects through binding interactions with biomolecules. Its cavity matches with the size of Pb2+, making it an excellent adsorbent for lead metal ions . This specific association forms positively charged complexes, which can result in decreased ionic current .

Temporal Effects in Laboratory Settings

In laboratory settings, 4’-Aminobenzo-18-crown-6 has been shown to have excellent adsorbability and selectivity for Pb2+ . This property, combined with its stability and resistance to degradation, makes it a valuable tool for the determination of lead metal ions in various samples over time .

Transport and Distribution

4’-Aminobenzo-18-crown-6 can be easily functionalized with magnetic nanoparticles, allowing it to be used as a solid-phase extraction adsorbent . This suggests that it may be transported and distributed within cells and tissues via interaction with these nanoparticles.

Preparation Methods

4’-Aminobenzo-18-crown-6 can be synthesized through a catalytic hydrogenation reaction. One common method involves dissolving 4’-nitrodibenzo-18-crown-6 in methyl alcohol and stirring it for 30 minutes . Another approach involves the self-assembly of 4’-aminobenzo-18-crown-6 with Fe3O4–CHO via dehydration condensation . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

4’-Aminobenzo-18-crown-6 undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

4’-Aminobenzo-18-crown-6 is unique due to its amino functional group, which enhances its ability to form complexes with metal ions. Similar compounds include:

These compounds share similar ionophoric properties but differ in their ring size and functional groups, affecting their selectivity and binding strength.

Properties

IUPAC Name

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO6/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15/h1-2,13H,3-12,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXYILUXRGTFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOC2=C(C=CC(=C2)N)OCCOCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942732
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205504-06-9, 68941-06-0
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Aminobenzo-18-crown-6
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